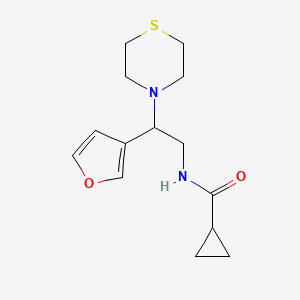

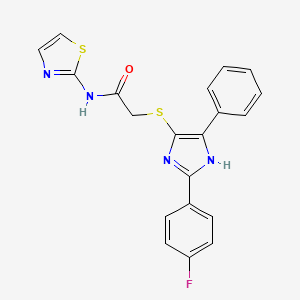

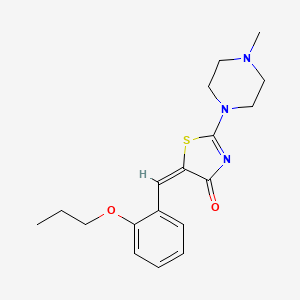

![molecular formula C14H10Cl2N2O3 B2354763 (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid CAS No. 1575629-65-0](/img/structure/B2354763.png)

(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid, also known as DCFPyL, is a small molecule radiotracer that has been developed for prostate-specific membrane antigen (PSMA) imaging. PSMA is a transmembrane glycoprotein that is highly expressed in prostate cancer cells, and its overexpression has been associated with poor prognosis. DCFPyL has shown promising results in preclinical and clinical studies, and it is expected to have a significant impact on the diagnosis and management of prostate cancer.

Mechanism of Action

(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid binds to PSMA, which is overexpressed in prostate cancer cells. PSMA is a type II transmembrane glycoprotein that has both enzymatic and non-enzymatic functions. (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid binds to the extracellular domain of PSMA and is internalized into the cell via endocytosis. The radiotracer emits positrons, which can be detected by a PET scanner, allowing for the visualization of PSMA-expressing cells.

Biochemical and Physiological Effects:

(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid has a half-life of approximately 2 hours, and it is rapidly cleared from the body via the kidneys. It has been shown to have minimal toxicity and no significant adverse effects on the body. However, further studies are needed to fully understand the long-term effects of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid on the body.

Advantages and Limitations for Lab Experiments

(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid has several advantages over other PSMA imaging agents, including high affinity and specificity for PSMA, rapid clearance from the body, and minimal toxicity. However, it also has some limitations, such as the need for a PET scanner, which may not be readily available in all clinical settings. Additionally, the cost of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid may be a barrier to its widespread use.

Future Directions

There are several future directions for the development and application of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid. One area of research is the optimization of the synthesis method to increase the yield and purity of the final product. Another area is the development of new PSMA-targeted therapies that can be used in conjunction with (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid for the treatment of prostate cancer. Additionally, (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid may have potential applications in other types of cancer that overexpress PSMA. Finally, further studies are needed to fully understand the long-term effects of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid on the body and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid involves several steps, starting with the preparation of the precursor molecule, N-Boc-2-(3,6-dichloropyridin-2-yl)glycine. This is followed by the coupling of the precursor with N,N-diethylformamide to form N-Boc-2-[(diethylamino)formamido]-2-(3,6-dichloropyridin-2-yl)glycine. The final step involves the deprotection of the Boc group to obtain (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid. The overall yield of the synthesis is around 10%, and the purity of the final product is >99%.

Scientific Research Applications

(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid has been extensively studied in preclinical and clinical settings for its potential as a PSMA imaging agent. It has shown high affinity and specificity for PSMA, and it has been used for the detection of primary and metastatic prostate cancer lesions. (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid has also been investigated for its ability to predict the response to PSMA-targeted therapy and to monitor the disease progression.

properties

IUPAC Name |

(2R)-2-[(3,6-dichloropyridine-2-carbonyl)amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c15-9-6-7-10(16)17-12(9)13(19)18-11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,18,19)(H,20,21)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYMSJIGWCOIPH-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

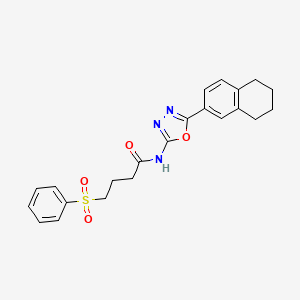

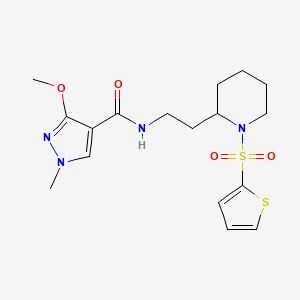

![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)

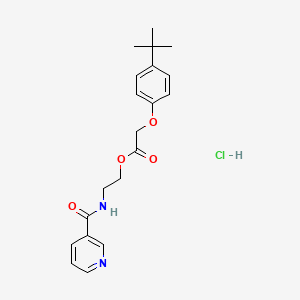

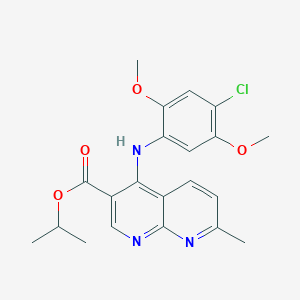

![6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2354689.png)

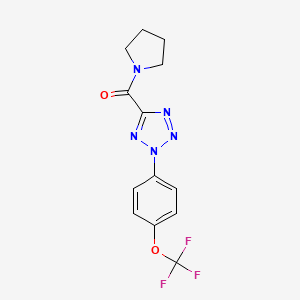

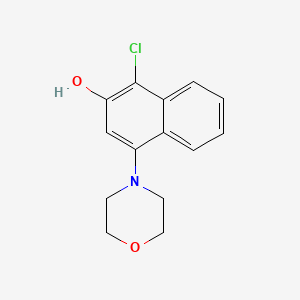

![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)

![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)

![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)